molecular formula C22H20N2O5S B302463 2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid

2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid

Número de catálogo B302463
Peso molecular: 424.5 g/mol
Clave InChI: MPJDNUYJFTXQPH-LDADJPATSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid, also known as ETC-1002, is a synthetic compound that has been developed as a potential treatment for cardiovascular disease. This compound is currently undergoing clinical trials and has shown promising results in reducing low-density lipoprotein (LDL) cholesterol levels in patients with hypercholesterolemia.

Mecanismo De Acción

2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid works by activating AMP-activated protein kinase (AMPK), which is a key regulator of cellular metabolism. This leads to the inhibition of acetyl-CoA carboxylase (ACC), which is an enzyme that plays a critical role in the synthesis of fatty acids and cholesterol in the liver. By inhibiting ACC, this compound reduces the production of LDL cholesterol and triglycerides in the liver, leading to a decrease in circulating levels of these lipids.
Biochemical and Physiological Effects:
In addition to its cholesterol-lowering effects, this compound has also been shown to have anti-inflammatory and anti-oxidant properties. These effects are thought to be mediated by the activation of AMPK, which regulates a number of cellular processes that are involved in inflammation and oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of 2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid is its ability to reduce LDL cholesterol levels without causing significant side effects. This makes it a potentially attractive alternative to statins, which are currently the most commonly used drugs for the treatment of hypercholesterolemia. However, one limitation of this compound is that it has not yet been studied in large-scale clinical trials, and its long-term safety and efficacy have not been fully established.

Direcciones Futuras

There are several future directions for research on 2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid. One area of interest is the potential use of this compound in combination with other cholesterol-lowering agents, such as statins or ezetimibe. Another area of research is the development of more potent and selective AMPK activators, which could have broader applications in the treatment of metabolic disorders. Finally, the long-term safety and efficacy of this compound will need to be established in large-scale clinical trials before it can be widely adopted as a treatment for hypercholesterolemia.

Métodos De Síntesis

The synthesis of 2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid involves the reaction of 4-ethylphenylhydrazine with 4-(bromomethyl)phenol to form the intermediate compound, which is then reacted with 2,2-dimethyl-1,3-propanediol to produce the final product.

Aplicaciones Científicas De Investigación

2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid has been extensively studied for its potential use in the treatment of cardiovascular disease. In preclinical studies, this compound has been shown to reduce LDL cholesterol levels by inhibiting the synthesis of cholesterol and fatty acids in the liver. Clinical trials have also demonstrated the efficacy of this compound in reducing LDL cholesterol levels in patients with hypercholesterolemia.

Propiedades

Fórmula molecular

C22H20N2O5S

Peso molecular

424.5 g/mol

Nombre IUPAC

2-[4-[(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]propanoic acid

InChI

InChI=1S/C22H20N2O5S/c1-3-14-4-8-16(9-5-14)24-20(26)18(19(25)23-22(24)30)12-15-6-10-17(11-7-15)29-13(2)21(27)28/h4-13H,3H2,1-2H3,(H,27,28)(H,23,25,30)/b18-12+

Clave InChI

MPJDNUYJFTXQPH-LDADJPATSA-N

SMILES isomérico

CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OC(C)C(=O)O)/C(=O)NC2=S

SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC(C)C(=O)O)C(=O)NC2=S

SMILES canónico

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC(C)C(=O)O)C(=O)NC2=S

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.